![molecular formula C13H16Cl2N2O2S2 B2524809 1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415624-72-3](/img/structure/B2524809.png)
1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea, also known as Diuron, is a widely used herbicide that belongs to the class of substituted ureas. It was first introduced in the 1950s and has since been used extensively in agriculture, horticulture, and forestry. Diuron is known for its broad-spectrum activity against a wide range of weeds, making it a popular choice for weed control.
Mechanism Of Action
1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in photosystem II, which is responsible for generating energy from sunlight. This disrupts the plant's ability to produce energy, leading to its death.
Biochemical And Physiological Effects
1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been found to have a range of biochemical and physiological effects on plants. It has been shown to affect the activity of enzymes involved in photosynthesis, respiration, and cell division. It can also cause oxidative stress in plants, leading to the accumulation of reactive oxygen species.
Advantages And Limitations For Lab Experiments
1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has several advantages as a herbicide, including its broad-spectrum activity and long residual effect. However, it also has some limitations, including its potential for leaching into groundwater and its toxicity to non-target organisms.
List of
Future Directions
1. Investigating the impact of 1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea on soil microbial communities.
2. Developing new formulations of 1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea with reduced environmental impact.
3. Studying the effect of 1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea on non-target organisms, including insects and birds.
4. Investigating the potential for 1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea resistance in weed populations.
5. Developing new herbicides with improved efficacy and reduced environmental impact.
Synthesis Methods
1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea can be synthesized using a variety of methods, including the reaction of 3,4-dichloroaniline with potassium cyanate in the presence of a copper catalyst. The resulting intermediate is then reacted with 6-hydroxy-1,4-dithiepan-6-ylmethanol to yield 1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea has been extensively studied for its efficacy as a herbicide and its impact on the environment. It has been found to be effective against many weed species, including annual and perennial grasses and broadleaf weeds. 1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea is also known to have a long residual effect, making it an ideal choice for pre-emergence weed control.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2S2/c14-10-2-1-9(5-11(10)15)17-12(18)16-6-13(19)7-20-3-4-21-8-13/h1-2,5,19H,3-4,6-8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSGXBXKACTEBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dichlorophenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea |
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